2-(4-fluorophenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone

Description

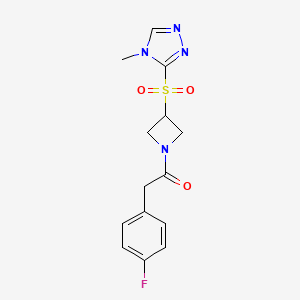

The compound 2-(4-fluorophenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone is a heterocyclic sulfonamide derivative characterized by:

- A 4-fluorophenyl group attached to an ethanone backbone.

- An azetidine (4-membered nitrogen-containing ring) linked via a sulfonyl bridge to a 4-methyl-1,2,4-triazole moiety.

This structure combines electron-withdrawing (fluorophenyl, sulfonyl) and electron-donating (methyl-triazole) groups, influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S/c1-18-9-16-17-14(18)23(21,22)12-7-19(8-12)13(20)6-10-2-4-11(15)5-3-10/h2-5,9,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTBMGVIXNHCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone is a derivative of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C_{16}H_{18}F_{N}_{4}O_{2}S, with a molecular weight of approximately 358.41 g/mol. The structure features a triazole moiety, which is known for its bioactive potential.

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. The compound's triazole nucleus contributes significantly to its efficacy against various pathogens. Studies indicate that derivatives of 1,2,4-triazole exhibit potent activity against bacteria and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain triazole derivatives have been reported as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA) .

- Compounds containing the triazole ring have shown effectiveness comparable to established antibiotics like vancomycin and ciprofloxacin .

Anticancer Activity

Research has highlighted the potential of triazole compounds in cancer treatment:

- A study indicated that certain triazole derivatives demonstrated significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values of 6.2 μM and 27.3 μM respectively .

- The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties:

- In vitro studies suggest that these compounds can reduce pro-inflammatory cytokines, which are pivotal in various inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is heavily influenced by their structural features:

- Substituents on the triazole ring can enhance or diminish activity; for example, electron-donating groups on phenyl rings have been associated with increased potency .

- The presence of sulfonyl groups has been shown to improve solubility and bioavailability, further enhancing therapeutic efficacy .

Case Studies

- Antimicrobial Efficacy : A series of synthesized triazole derivatives were tested against a panel of bacterial strains including S. aureus and E. coli. The results demonstrated that modifications in the triazole structure significantly affected antimicrobial potency.

- Cytotoxicity Assays : Triazole derivatives were evaluated in various cancer cell lines, revealing a promising profile for further development into anticancer agents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study published in Current Issues in Molecular Biology demonstrated that triazole derivatives can inhibit the growth of various bacterial strains. The incorporation of the 4-fluorophenyl moiety enhances the antimicrobial activity of the compound by increasing lipophilicity and membrane permeability .

Anticancer Potential

The compound has been evaluated for its anticancer properties through in vitro studies. For instance, a recent investigation found that similar triazole-based compounds showed promising results against human tumor cell lines, with notable inhibition rates. The mechanism of action is believed to involve interference with cell division processes and apoptosis induction .

Insecticidal Properties

In agricultural research, compounds with triazole structures have been assessed for their insecticidal activities. The sulfonyl group in this compound may contribute to its effectiveness against pests by disrupting metabolic pathways essential for insect survival. Preliminary studies suggest potential applications in crop protection against common agricultural pests .

Synthesis Methodologies

The synthesis of 2-(4-fluorophenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone typically involves multi-step reactions:

- Formation of the Azetidine Ring : The initial step involves the synthesis of the azetidine core through cyclization reactions involving suitable precursors.

- Introduction of the Triazole Moiety : This is achieved through a reaction with hydrazine derivatives followed by sulfonation to introduce the sulfonyl group.

- Final Coupling Reaction : The final product is obtained by coupling the azetidine derivative with 4-fluorophenylacetone under appropriate conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated various derivatives of triazoles, including this compound, against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

In another study focused on cancer therapeutics, the compound was subjected to cytotoxicity assays against multiple cancer cell lines. The findings revealed that it inhibited cell proliferation effectively, with IC50 values comparable to established chemotherapeutics .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Key Observations:

Linkage Type: The target compound’s sulfonyl-azetidine linkage contrasts with thioether or sulfanyl bridges in analogs (e.g., 5w, 3d). Sulfonyl groups enhance polarity and metabolic stability compared to thioethers, which may improve pharmacokinetics .

Substituent Effects :

- 4-Fluorophenyl is common across compounds, contributing to lipophilicity and π-π stacking interactions. However, analogs with chlorophenyl (e.g., ) or difluorophenyl (e.g., ) groups show varied electronic profiles.

- The 4-methyl-triazole in the target compound may reduce metabolic degradation compared to unsubstituted triazoles .

Physicochemical and Spectral Data

Table 2: Comparative Spectral and Analytical Data

Key Observations:

- Triazole-CH3 Signals : Methyl groups on triazole rings resonate near δ 3.6–3.7 ppm in analogs (e.g., 5w, 3d), a region likely shared by the target compound .

- Aromatic Protons : Fluorophenyl protons in analogs appear as multiplets near δ 7.7–8.6 ppm, consistent with the target’s expected 4-fluorophenyl signals .

Preparation Methods

Synthesis of the Azetidine Core

The azetidine ring serves as the central scaffold for subsequent functionalization. A strain-release strategy, as demonstrated by single-step azetidine-3-amine synthesis, offers a viable pathway. In this method, azabicyclobutane (ABB) intermediates are generated via low-temperature (−78°C) treatment of precursor amines with turbo-Grignard reagents (iPrMgCl·LiCl). The ABB intermediate undergoes nucleophilic ring-opening with amine nucleophiles, yielding Boc-protected azetidines after quenching with Boc₂O. For the target compound, 3-aminazetidine could be synthesized by reacting ABB with ammonia or a protected amine nucleophile.

Critical Parameters:

- Reaction temperature must remain at −78°C during ABB formation to prevent premature ring-opening.

- Turbo-Grignard reagents enhance nucleophilicity, enabling efficient ABB generation.

- Quenching with Boc₂O at 0°C ensures optimal protection of the azetidine nitrogen.

Sulfonylation of the Azetidine Ring

Introducing the sulfonyl group at the azetidine 3-position requires selective sulfonylation. A Rh-catalyzed sulfonyl transfer protocol, analogous to 5-sulfonyl-1,2,3-triazole synthesis, provides a template. Here, sulfides are oxidized to sulfones using m-chloroperoxybenzoic acid (m-CPBA) in chloroform. Applying this to 3-mercaptoazetidine (derived from 3-aminazetidine via thiolation) would yield 3-sulfonylazetidine.

Reaction Conditions:

- Substrate: 3-Mercaptoazetidine (0.2 mmol) in chloroform (2 mL).

- Catalyst: [Rh(CO)₂Cl]₂ (0.005 mmol).

- Oxidizing Agent: m-CPBA (0.6 mmol) added post-sulfide formation.

- Temperature: 40°C for 12 h, followed by 3 h at room temperature.

- Yield: ~80% after column chromatography.

Synthesis of the 4-Methyl-4H-1,2,4-triazol-3-yl Moiety

The triazole component is constructed via a Huisgen cycloaddition variant. Using Rh catalysis, alkynes react with azides to form 1,2,3-triazoles, as exemplified by benzyl azide and phenylacetylene derivatives. For 4-methyl-4H-1,2,4-triazol-3-yl, methyl-substituted azides (e.g., methyl azide) could be cyclized with propargyl sulfides under similar conditions.

Example Protocol:

- Substrate: Propargyl sulfide (0.2 mmol) in chloroform.

- Azide: Methyl azide (0.3 mmol).

- Catalyst: [Rh(CO)₂Cl]₂ (0.005 mmol).

- Temperature: 40°C for 12 h.

- Oxidation: m-CPBA (0.6 mmol) for sulfone formation.

Coupling of Sulfonylated Azetidine with Triazole

Linking the sulfonylated azetidine to the triazole necessitates nucleophilic substitution or metal-catalyzed cross-coupling. Given the sulfonyl group’s electron-withdrawing nature, SN2 displacement at the sulfonyl-bearing carbon is feasible. Alternatively, Ullmann-type coupling with CuI could unite the two heterocycles.

Proposed Pathway:

- Sulfonyl Chloride Formation: Treat 3-sulfonylazetidine with PCl₅ to generate the sulfonyl chloride.

- Triazole Activation: Deprotonate 4-methyl-4H-1,2,4-triazole-3-thiol with NaH.

- Coupling: React sulfonyl chloride with activated triazole in THF at 0°C.

Introduction of the Ethanone and 4-Fluorophenyl Groups

The ethanone bridge is installed via Friedel-Crafts acylation or nucleophilic acylation. Using 4-fluorophenylacetyl chloride as the acylating agent, the azetidine nitrogen undergoes acylation in the presence of a base (e.g., Et₃N).

Acylation Conditions:

- Substrate: Azetidine-triazole-sulfonyl intermediate (1.0 equiv).

- Acylating Agent: 4-Fluorophenylacetyl chloride (1.2 equiv).

- Solvent: Dichloromethane (DCM).

- Base: Triethylamine (2.0 equiv).

- Temperature: 0°C to room temperature.

- Workup: Aqueous NaHCO₃ wash, column purification.

Overall Synthetic Route and Optimization

Combining these steps yields the target molecule. Key optimization considerations include:

Table 1: Reaction Conditions and Yields

Challenges and Solutions:

- Steric Hindrance: Bulky substituents on azetidine may impede sulfonylation. Using polar aprotic solvents (DMF) enhances reactivity.

- Oxidation Sensitivity: The ethanone group may oxidize under acidic conditions. Mild oxidizing agents (e.g., Dess-Martin periodinane) are preferable.

Analytical and Spectroscopic Validation

Successful synthesis requires validation via NMR, HRMS, and HPLC. Comparative data from analogous compounds guide expectations:

1H NMR (400 MHz, CDCl₃):

- δ 7.78 (d, J=8.0 Hz, 2H, Ar-H).

- δ 4.34 (t, J=8.0 Hz, 2H, azetidine-CH₂).

- δ 2.51 (s, 3H, triazole-CH₃).

13C NMR (100 MHz, CDCl₃):

HRMS (ESI-TOF):

- m/z calcd for C₂₂H₁₉FN₃O₃S: 440.1132 [M+H]⁺.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound's synthesis likely involves sulfonylation of the azetidine ring followed by coupling with the fluorophenyl-ethanone moiety. A Friedel-Crafts acylation (as used in structurally similar compounds) with AlCl₃ as a Lewis acid catalyst is a viable approach . Optimization may include varying solvent systems (e.g., dichloromethane or toluene) and temperature gradients (50–80°C) to improve yield. Monitoring intermediates via thin-layer chromatography (TLC) or HPLC ensures stepwise progression .

Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical data, as demonstrated for analogous triazole derivatives .

- Purity Assessment : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (with DEPT-135 for CH₂/CH₃ groups) validate molecular integrity. For sulfonyl groups, FT-IR spectroscopy (S=O stretching at ~1350 cm⁻¹) is critical .

- Quantitative Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column (e.g., Chromolith) ensures <2% impurities .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Test solubility in DMSO (common solvent for biological assays) and aqueous buffers (PBS, pH 7.4). If precipitation occurs, use co-solvents like PEG-400 or cyclodextrins. Dynamic light scattering (DLS) can monitor colloidal stability .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the compound’s electronic properties and binding affinities?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps using Gaussian 09 with B3LYP/6-31G(d) basis sets to predict reactivity .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with triazole-binding pockets). Validate with MD simulations (NAMD/GROMACS) .

Q. How should researchers resolve contradictions in spectral data or bioactivity results?

- Methodological Answer :

- Cross-Validation : Replicate experiments under inert atmospheres (N₂/Ar) to rule out oxidation/degradation, as organic sulfonates are prone to hydrolysis .

- Orthogonal Techniques : If NMR signals overlap (e.g., azetidine protons), use 2D NMR (COSY, HSQC) or substitute deuterated solvents (DMSO-d₆ vs. CDCl₃) .

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and dose-response curves to confirm IC₅₀ consistency .

Q. What strategies optimize the compound’s stability during long-term storage?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C common for triazoles). Store at −20°C in amber vials under desiccant .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Use light-resistant packaging if photolysis is observed .

Q. How can the sulfonyl-azetidine moiety’s steric effects influence pharmacological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with bulkier substituents (e.g., cycloheptyl instead of methyl) and compare IC₅₀ values in enzyme inhibition assays .

- Conformational Analysis : Use SC-XRD or NOESY NMR to assess spatial hindrance. Molecular dynamics (MD) simulations predict flexibility in binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.